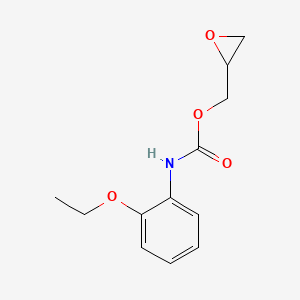![molecular formula C20H20ClN3O3S B15170792 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea CAS No. 918493-68-2](/img/structure/B15170792.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a cyclopentylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Chlorination: The 5-position of the indole ring is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Urea Formation: Finally, the cyclopentylurea moiety is introduced by reacting the chlorinated indole derivative with cyclopentyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Amino or thio-substituted indole derivatives.
科学的研究の応用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The chloro substituent and cyclopentylurea moiety contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: A precursor used in the synthesis of sulfonyl derivatives.
N-(Benzenesulfonyl)indole: A related compound with similar structural features but lacking the chloro and cyclopentylurea groups.
5-Chloroindole: A simpler indole derivative with a chloro substituent.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-cyclopentylurea is unique due to the combination of its benzenesulfonyl, chloro, and cyclopentylurea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
918493-68-2 |
|---|---|
分子式 |
C20H20ClN3O3S |
分子量 |
417.9 g/mol |
IUPAC名 |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-cyclopentylurea |
InChI |
InChI=1S/C20H20ClN3O3S/c21-13-10-11-17-16(12-13)18(28(26,27)15-8-2-1-3-9-15)19(23-17)24-20(25)22-14-6-4-5-7-14/h1-3,8-12,14,23H,4-7H2,(H2,22,24,25) |
InChIキー |
YBJNRKHHFNAFDJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


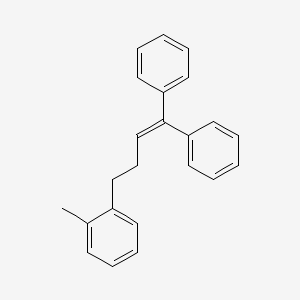
![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
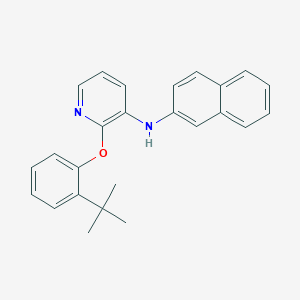
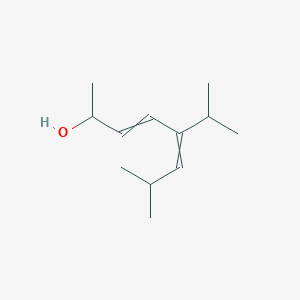

![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
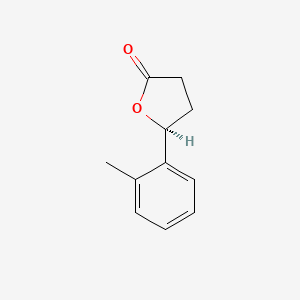
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
![4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
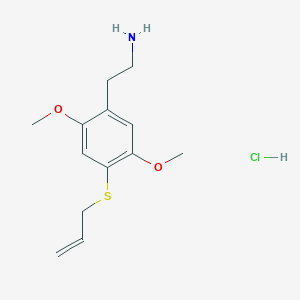
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
